N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Deubiquitinase inhibition USP2 selectivity Physicochemical differentiation

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide (CAS 313395-55-0; molecular formula C23H18ClN3O3S2; MW 483.99 g/mol) belongs to the thiazolyl-sulfonamido-benzamide class, a scaffold recognized in multiple patent families for kynurenine-3-hydroxylase inhibition and anti-infective applications. The compound contains three pharmacophoric elements—a 4-(4-chlorophenyl)thiazole core, a 2-aminobenzamide linker, and a 4-methylbenzenesulfonamido (tosyl) group—whose spatial arrangement differentiates it from the closest characterized analog ML364 (USP2 inhibitor, IC50 1.1 μM), which carries a 4-CF3 substituent on the benzamide ring and an unsubstituted 4-phenylthiazole.

Molecular Formula C23H18ClN3O3S2
Molecular Weight 483.99
CAS No. 313395-55-0
Cat. No. B2397678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
CAS313395-55-0
Molecular FormulaC23H18ClN3O3S2
Molecular Weight483.99
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H18ClN3O3S2/c1-15-6-12-18(13-7-15)32(29,30)27-20-5-3-2-4-19(20)22(28)26-23-25-21(14-31-23)16-8-10-17(24)11-9-16/h2-14,27H,1H3,(H,25,26,28)
InChIKeyTVVIHTZZZUMACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide (CAS 313395-55-0): Chemical Identity and Structural Classification for Procurement Screening


N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide (CAS 313395-55-0; molecular formula C23H18ClN3O3S2; MW 483.99 g/mol) belongs to the thiazolyl-sulfonamido-benzamide class, a scaffold recognized in multiple patent families for kynurenine-3-hydroxylase inhibition [1] and anti-infective applications [2]. The compound contains three pharmacophoric elements—a 4-(4-chlorophenyl)thiazole core, a 2-aminobenzamide linker, and a 4-methylbenzenesulfonamido (tosyl) group—whose spatial arrangement differentiates it from the closest characterized analog ML364 (USP2 inhibitor, IC50 1.1 μM), which carries a 4-CF3 substituent on the benzamide ring and an unsubstituted 4-phenylthiazole .

Why Generic Substitution of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide Is Not Supported by Current Evidence


Within the thiazolyl-sulfonamido-benzamide class, minor structural perturbations produce divergent biological profiles. The closest data-rich analog, ML364 (2-(4-methylbenzenesulfonamido)-N-(4-phenylthiazol-2-yl)-4-(trifluoromethyl)benzamide), is a validated USP2 inhibitor (IC50 = 1.1 μM, Kd = 5.2 μM) that induces cyclin D1 degradation and cell-cycle arrest . ML364 differs from the target compound at two critical positions: (i) the 4-CF3 substituent on the benzamide ring, which is known to enhance metabolic stability and target-binding lipophilicity in sulfonamide scaffolds [1], and (ii) the unsubstituted 4-phenylthiazole vs. the 4-(4-chlorophenyl)thiazole of the target. Because the 4-CF3 group is absent in CAS 313395-55-0, procurement of ML364 as a substitute would introduce a fundamentally different electronic and steric profile with documented USP2 engagement that cannot be assumed for the target compound. Conversely, N-(4-aryl-thiazol-2-yl)-sulfonamides lacking the 2-sulfonamidobenzamide substructure are disclosed as kynurenine-3-hydroxylase inhibitors [2], a target class distinct from USP2. No published head-to-head data exist to support interchangeability of any analog for CAS 313395-55-0.

Quantitative Differentiation Evidence for N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide (CAS 313395-55-0)


Structural Divergence from ML364: Absence of 4-CF3 Substituent Alters Predicted Target Engagement and Physicochemical Profile

CAS 313395-55-0 is the des-trifluoromethyl analog of ML364 (CAS 1991986-30-1), a validated USP2 inhibitor. ML364 bears a 4-CF3 substituent on the benzamide ring and displays USP2 IC50 = 1.1 μM with Kd = 5.2 μM in a fluorescence-based di-ubiquitin substrate assay . The 4-CF3 group in ML364 contributes approximately +0.9 to the calculated logP (cLogP) relative to the unsubstituted benzamide and is a recognized metabolic blocking group [1]. CAS 313395-55-0 lacks this CF3 group, resulting in a predicted cLogP reduction of approximately 0.9–1.2 log units and a molecular weight decrease from 517.54 to 483.99 Da. No USP2 inhibition data are available for CAS 313395-55-0; target engagement cannot be extrapolated from ML364 data given the known sensitivity of USP2 binding to the 4-CF3 substituent .

Deubiquitinase inhibition USP2 selectivity Physicochemical differentiation Lead optimization

4-Chlorophenyl Substitution on the Thiazole Ring: A Differentiator from the ML364 Phenylthiazole Scaffold

The target compound carries a 4-chlorophenyl substituent at the thiazole 4-position, whereas ML364 bears an unsubstituted phenyl group at the equivalent position . In the broader thiazol-2-yl sulfonamide SAR reported by Pawar et al. (2019), halogen substitution on the aryl ring attached to the thiazole core modulates antiproliferative potency against MCF-7 and HCT-116 cell lines, with chloro-substituted derivatives showing IC50 values in the range of 12–45 μM depending on the specific substitution pattern [1]. While these data are from analogs with different sulfonamide attachment points (4-substituted benzenesulfonamides rather than 2-sulfonamidobenzamides), the class-level SAR establishes that chlorine placement on the thiazole-aryl group is a meaningful potency determinant. The 4-chlorophenyl group may also participate in halogen-bonding interactions with target proteins, a feature absent in ML364 [1].

Halogen bonding Thiazole SAR Kinase inhibition Antiproliferative screening

2-Sulfonamidobenzamide Architecture: Predicted Multi-Target Potential via N-(4-Aryl-thiazol-2-yl)-sulfonamide Pharmacophore

The target compound integrates a 2-(4-methylbenzenesulfonamido)benzamide moiety linked to a 4-aryl-thiazol-2-yl group, a structural motif distinct from the simpler N-(4-aryl-thiazol-2-yl)-benzenesulfonamides claimed as kynurenine-3-hydroxylase inhibitors in U.S. Patent 5,877,193 [1]. In that patent, exemplified compounds such as N-(4-biphenyl-3-yl-thiazol-2-yl)-4-methyl-benzenesulfonamide are disclosed for treating neurodegenerative disorders via kynurenine pathway modulation [1]. The target compound's 2-aminobenzamide linker introduces an additional hydrogen-bond donor/acceptor pair and conformational flexibility not present in the simpler sulfonamide series. BindingDB entry BDBM18444, a structurally related 4-[benzene(methyl)sulfonamido]-N-(1,3-thiazol-2-yl)benzamide, shows weak MAP kinase 10 inhibition (IC50 = 34.4 μM) [2], suggesting that the sulfonamido-benzamide-thiazole architecture can engage kinase targets, albeit with modest potency in the absence of optimal substitution.

Kynurenine pathway Neurodegeneration Multi-target pharmacology Pharmacophore mapping

Anti-Infective Patent Coverage: Structural Eligibility for Antibacterial Screening Distinct from Anticancer-Focused Analogs

Chinese Patent CN111166743A, granted in 2020, claims a broad class of thiazole-containing benzamide sulfonamides—including compounds described as 'N-(4-substituted-thiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide' derivatives—for anti-infective use, specifically against Staphylococcus aureus (including methicillin-resistant strains, MRSA), Pseudomonas aeruginosa, and carbapenem-resistant bacteria, with a disclosed mechanism involving virulence factor inhibition [1]. CAS 313395-55-0 falls within the Markush structure of this patent based on its core scaffold matching the '2-[(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)benzamide' description [1]. This positions the compound in an anti-infective screening space distinct from ML364, which is characterized exclusively for oncology applications via USP2 inhibition .

Antibacterial screening MRSA Pseudomonas aeruginosa Virulence factor inhibition

Recommended Application Scenarios for N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide (CAS 313395-55-0) Based on Current Evidence


Diversity-Oriented Screening Library Expansion for Deubiquitinase (DUB) and Kinase Target Classes

CAS 313395-55-0 is structurally positioned as a des-CF3/chloro-phenyl variant of the USP2 inhibitor ML364 (IC50 = 1.1 μM) . Procurement is warranted for inclusion in DUB-focused screening libraries alongside ML364 as a matched-pair analog to probe the SAR of the 4-CF3 substituent and the 4-chlorophenyl group. The lower molecular weight (483.99 vs. 517.54 Da) and reduced lipophilicity (estimated ΔcLogP ≈ −1) may improve aqueous solubility and reduce non-specific protein binding relative to ML364, although these properties remain unmeasured [1].

Anti-Infective Phenotypic Screening Against Gram-Positive and Gram-Negative Priority Pathogens

The compound's structural inclusion in CN111166743A, which claims thiazole-sulfonamido-benzamides for anti-infective use against S. aureus, MRSA, and P. aeruginosa [2], supports its deployment in phenotypic antibacterial screens. Given the absence of published MIC data, initial screening should employ broth microdilution assays (CLSI guidelines) with a minimum inhibitory concentration threshold of ≤32 μg/mL as a hit criterion. Positive hits would require confirmation via time-kill kinetics and cytotoxicity counter-screens against mammalian cell lines.

Kynurenine Pathway Target Deconvolution and Neurodegenerative Disease Model Screening

The N-(4-aryl-thiazol-2-yl)-sulfonamide pharmacophore is a recognized kynurenine-3-hydroxylase inhibitory scaffold [3]. CAS 313395-55-0 extends this scaffold with a 2-sulfonamidobenzamide linker. It is suitable for screening in kynurenine pathway-targeted assays (e.g., kynurenine-3-hydroxylase enzyme inhibition, SH-SY5Y neuroprotection models) to determine whether the benzamide extension preserves or enhances target engagement relative to simpler sulfonamide analogs.

Matched-Pair SAR Expansion Around the ML364 Chemotype for Oncology Lead Optimization

As the des-CF3/chloro-phenyl analog of ML364, CAS 313395-55-0 provides a commercially accessible starting point for systematic SAR exploration . Medicinal chemistry teams can use this compound to synthesize derivatives with varied substituents at the thiazole 4-aryl position and benzamide ring, enabling the construction of focused libraries to map USP2 selectivity determinants, metabolic stability, and antiproliferative potency across cancer cell line panels [1].

Quote Request

Request a Quote for N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.